molecular formula C14H18NNa3O17S2 B12069379 Chondroitin disaccharide di-diSB trisodium salt

Chondroitin disaccharide di-diSB trisodium salt

Cat. No.: B12069379
M. Wt: 605.4 g/mol
InChI Key: QTXFYAVTBRRGLE-UHFFFAOYSA-K
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Description

Chondroitin disaccharide di-diSB trisodium salt (CAS 136132-71-3) is a sulfated glycosaminoglycan (GAG) derivative composed of a repeating disaccharide unit: 2-acetamide-2-deoxy-3-O-(2-O-sulfo-β-D-gluco-4-enepyranosyluronic acid)-4-O-sulfo-D-galactose . The "di-diSB" designation indicates two sulfate groups: one at the 2-O position of the uronic acid residue and another at the 4-O position of the N-acetylgalactosamine (GalNAc) residue. The trisodium salt form enhances solubility for biochemical applications.

This compound is a critical structural component of highly sulfated chondroitin sulfate proteoglycans (CSPGs) found in secretory granules of mast cells, where it contributes to extracellular matrix (ECM) organization and cell signaling . It is also used as a reference standard in liquid chromatography-mass spectrometry (LC-MS) to analyze sulfation patterns in chondroitin sulfate (CS) chains .

Properties

Molecular Formula

C14H18NNa3O17S2

Molecular Weight

605.4 g/mol

IUPAC Name

trisodium;2-[3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO17S2.3Na/c1-4(17)15-8-11(10(32-34(25,26)27)7(3-16)28-13(8)21)30-14-9(31-33(22,23)24)5(18)2-6(29-14)12(19)20;;;/h2,5,7-11,13-14,16,18,21H,3H2,1H3,(H,15,17)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3

InChI Key

QTXFYAVTBRRGLE-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chondroitinase ABC-Mediated Cleavage

Chondroitin disaccharide di-diSB trisodium salt is routinely isolated from chondroitin sulfate (CS) polymers via enzymatic digestion. Chondroitinase ABC, a lyase that cleaves β1→4 glycosidic bonds between N-acetylgalactosamine and glucuronic acid, is employed to depolymerize CS into unsaturated disaccharides. The reaction is conducted in Tris buffer (pH 7.4) at 37°C for 12 hours, followed by filtration through a 3-kDa molecular weight cutoff membrane to remove undigested polymers.

Table 1: Disaccharide Composition Post-Digestion in Tg2576 Mice Brain Tissue

TissueDi-diSB (%)DiSE (%)Non-Sulfated (%)
Cortex1.7-fold ↑1.4-fold ↑22% ↓
Hippocampus1.3-fold ↑1.6-fold ↑18% ↓
Cerebellum1.5-fold ↑15% ↓
Data derived from chondroitinase ABC digestion of CS in Alzheimer’s model mice.

The digestate is then labeled with 2-aminoacridone (AMAC) and analyzed via reverse-phase HPLC coupled with mass spectrometry to isolate di-diSB trisodium salt. This method yields disaccharides with >95% purity but requires large quantities of CS starting material, often sourced from animal tissues.

Chemical Sulfation of Chondroitin Precursors

Two-Step Sulfation Process

Chemical synthesis involves sulfation of chondroitin sodium salt using sulfur trioxide-triethylamine complexes in dimethylformamide (DMF). The first step introduces sulfate groups at the 4-O position of galactosamine, followed by a second sulfation at the 6-O position of glucuronic acid. Reactions are quenched with sodium bicarbonate, and the product is purified via ethanol precipitation.

Table 2: Reaction Conditions for Chemical Sulfation

ParameterStep 1Step 2
Sulfating AgentSO₃·TEA (4 equiv.)SO₃·Pyridine (6 equiv.)
Temperature25°C40°C
Yield78%65%
Optimized conditions from industrial-scale CS production.

The final product is converted to the trisodium salt via ion-exchange chromatography using Dowex 50WX8 resin. While scalable, this method risks over-sulfation and requires rigorous purification to remove positional isomers.

Microbial Biosynthesis Using Engineered Escherichia coli

Metabolic Engineering for Chondroitin and PAPS Production

Recent breakthroughs in synthetic biology have enabled the one-step microbial production of sulfated chondroitin. E. coli K4 ΔkfoE (DE3) strains are engineered to co-express chondroitin synthase (kfoC), sulfotransferases (sw), and enzymes for 3′-phosphoadenosine-5′-phosphosulfate (PAPS) biosynthesis. The strain is cultured in M9 minimal media supplemented with glucose, sulfate, and casamino acids, achieving intracellular CS titers of 27 μg/g dry cell weight with 96% disaccharide sulfation.

Table 3: Key Genetic Modifications in E. coli for CS Production

GeneFunctionSource Organism
kfoCChondroitin synthaseE. coli K4
swChondroitin-4-O-sulfotransferaseHuman
cysHPAPS synthaseE. coli MG1655

The microbial product is extracted via centrifugation, solubilized in 8 M urea, and purified by anion-exchange chromatography. This method eliminates animal-derived impurities and enables isotopic labeling for research applications.

Purification and Characterization Techniques

Anion-Exchange Chromatography

Di-diSB trisodium salt is isolated using DEAE Sephadex columns with a linear gradient of 0–0.9 M triethylammonium bicarbonate (TEAB). The disaccharide elutes at 0.6 M TEAB and is desalted via gel filtration (Sephadex G-10). Purity is assessed by strong anion-exchange HPLC, with a retention time of 14.2 minutes under isocratic conditions (50 mM NaH₂PO₄, pH 3.0).

Structural Validation via Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 605.39 ([M−H]⁻), while ¹H-NMR reveals characteristic anomeric protons at δ 5.21 (GlcA H1) and δ 4.55 (GalNAc H1). Sulfation positions are verified by comparing chemical shifts to reference standards .

Chemical Reactions Analysis

Types of Reactions

Chondroitin disaccharide di-diSB trisodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or periodic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

The major products formed from these reactions include various sulfated and non-sulfated derivatives of the disaccharide, which can be used for further biochemical studies.

Scientific Research Applications

Biological Functions and Mechanisms

Chondroitin disaccharide di-diSB trisodium salt exhibits several biological functions due to its structural characteristics:

  • Binding Properties : It acts as a binding agent for chondroitin sulfate within proteoglycans, which are essential components of cartilage. This property is utilized in histological staining techniques to identify proteoglycans in tissue samples.
  • Anticoagulant Activity : The compound has shown potential in modulating blood coagulation processes. Studies indicate that it can inhibit thrombin without affecting other aspects of the coagulation cascade, making it a candidate for anticoagulant therapies .

Diagnostic Applications

This compound is particularly valuable in diagnostic applications:

  • Tumor Identification : Its ability to bind to proteoglycans allows researchers to stain tissues for the presence of these molecules, aiding in the diagnosis of subcutaneous tumors. This application leverages light microscopy techniques to visualize the distribution of proteoglycans in histological samples.
  • Alzheimer’s Disease Research : Recent studies have highlighted its role in understanding the structural changes in chondroitin sulfate associated with Alzheimer’s disease. The compound's presence can indicate alterations in the brain's extracellular matrix, potentially correlating with amyloid plaque formation .

Therapeutic Applications

The therapeutic potential of this compound is being explored across various domains:

  • Osteoarthritis Treatment : As a component of chondroitin sulfate, it is frequently included in supplements aimed at alleviating symptoms of osteoarthritis. Its anti-inflammatory properties may contribute to joint health by promoting cartilage repair .
  • Wound Healing : Due to its role in cell adhesion and proliferation, this compound is being investigated for its potential to enhance wound healing processes .

Research Insights and Case Studies

Several studies have documented the applications of this compound:

Table 1: Summary of Key Research Findings

Study FocusFindingsReference
Tumor IdentificationDemonstrated effectiveness in staining proteoglycans associated with tumors
Alzheimer’s DiseaseIncreased levels of di-sulfated disaccharides correlated with amyloid plaque deposition
Anticoagulant PropertiesInhibition of thrombin activity without affecting clot strength
OsteoarthritisPositive effects on joint health and cartilage repair

Case Study: Alzheimer’s Disease

A study involving Tg2576 transgenic mice revealed that this compound levels were significantly altered in the brains of subjects with Alzheimer’s disease. The presence of increased di-sulfated disaccharides was associated with amyloid plaque formation, suggesting a protective role against neurotoxicity .

Mechanism of Action

The mechanism of action of chondroitin disaccharide di-diSB trisodium salt involves its interaction with various molecular targets, including:

    Proteoglycans: It binds to proteoglycans in the extracellular matrix, influencing cell adhesion and migration.

    Enzymes: Acts as a substrate or inhibitor for enzymes involved in glycosaminoglycan metabolism.

    Signaling Pathways: Modulates signaling pathways related to inflammation and tissue repair.

Comparison with Similar Compounds

Comparison with Similar Chondroitin Disaccharides

Structural Variations and Sulfation Patterns

Chondroitin disaccharides are classified based on sulfation position(s) on the uronic acid (GlcA/IdoA) and GalNAc residues. Key analogs of di-diSB include:

Compound Name Sulfation Pattern CAS Number Molecular Formula
ΔDi-0S (Non-sulfated) None 136132-69-9 C₁₄H₂₀NNaO₁₁
ΔDi-4S (Chondroitin-4-sulfate) GalNAc-4-O-sulfate 136144-56-4 C₁₄H₁₉NNa₂O₁₄S
ΔDi-6S (Chondroitin-6-sulfate) GalNAc-6-O-sulfate 136132-72-4 C₁₄H₁₉NNa₂O₁₄S
ΔDi-diSB (di-diSB trisodium salt) Uronic acid-2-O-sulfate + GalNAc-4-O-sulfate 136132-71-3 C₁₄H₁₉NNa₃O₁₇S₂
ΔDi-diSD Uronic acid-2-O-sulfate + GalNAc-6-O-sulfate 149368-03-6 C₁₄H₁₉NNa₃O₁₇S₂
ΔDi-diSE GalNAc-4,6-di-O-sulfate N/A C₁₄H₁₉NNa₃O₁₇S₂
ΔDi-triS Uronic acid-2-O-sulfate + GalNAc-4,6-di-O-sulfate 149368-04-7 C₁₄H₁₈NNa₄O₂₀S₃

Key Observations :

  • Di-diSB is distinct in its 2S,4S sulfation, whereas ΔDi-diSD (2S,6S) and ΔDi-diSE (4S,6S) differ in sulfation position .
  • Natural CS chains exhibit variability in disaccharide composition, e.g., chondroitin-4-sulfate (26–70%) and chondroitin-6-sulfate (23–63%) in nutraceutical-grade CS .

Analytical Differentiation

Retention Time in HPLC:
Compound Retention Time (min)
ΔDi-6S 5.8
ΔDi-4S 8.1
ΔDi-diSB 14.2
ΔDi-diSE 15.9

Di-diSB elutes later than monosulfated analogs due to higher sulfation, enabling precise separation in ion-exchange HPLC . Ultra-performance liquid chromatography (UPLC)-MS further distinguishes disaccharides via mass-to-charge (m/z) ratios, e.g., ΔDi-4S (m/z 458.1) vs. di-diSB (m/z 582.1) .

Functional Implications :

  • Sulfation position dictates interactions with growth factors (e.g., FGF-2 binds preferentially to 4S/6S motifs) .
  • Di-diSB’s 2S,4S pattern may facilitate unique protein binding, though its specific roles remain understudied compared to ΔDi-4S or ΔDi-6S.

Biological Activity

Chondroitin disaccharide di-diSB trisodium salt is a synthetic derivative of chondroitin sulfate, a glycosaminoglycan (GAG) that plays significant roles in biological processes, particularly in connective tissues. This article explores its biological activity, mechanisms of action, and implications for research and clinical applications.

Chemical Structure and Properties

This compound is characterized by specific sulfation patterns that influence its biological functions. The compound's unique structure includes:

  • Sulfation Sites : The presence of sulfate groups at particular positions enhances its interaction with various biomolecules.
  • Molecular Formula : C14H18N2O12S3Na3C_{14}H_{18}N_{2}O_{12}S_{3}Na_{3}
  • Molecular Weight : Approximately 507.4 g/mol.

The compound is synthesized through controlled sulfation processes, ensuring selective modifications that contribute to its biological activity .

The biological activity of this compound primarily involves:

  • Binding to Proteoglycans : It acts as a binding agent for chondroitin sulfate within proteoglycans, which are crucial components of cartilage and extracellular matrices .
  • Modulation of Enzymatic Activity : The compound can inhibit specific enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects .
  • Staining and Diagnostic Applications : When used in histological studies, it aids in identifying the presence and distribution of proteoglycans in tissue samples, particularly in diagnosing tumors .

Biological Functions

This compound exhibits several important biological functions:

  • Anti-inflammatory Effects : Studies indicate that the compound may reduce inflammation by inhibiting pro-inflammatory enzymes .
  • Promotion of Cartilage Health : By binding to proteoglycans, it supports the structural integrity of cartilage, which is essential for joint health .
  • Cell Signaling Modulation : It may influence cellular signaling pathways related to cell proliferation and differentiation .

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are key findings from various research efforts:

StudyFindings
Demonstrated its role as a binding agent for proteoglycans, enhancing tissue staining for diagnostic purposes.
Investigated the structure-activity relationship, revealing how sulfation patterns affect binding properties with GAG-binding proteins.
Explored its mechanism of action in modulating inflammatory responses through enzyme inhibition.

Case Studies

  • Tumor Identification : A study utilized this compound in conjunction with microscopy to identify subcutaneous tumors based on proteoglycan distribution. This application highlights its potential use in clinical diagnostics .
  • Inflammation Reduction : In animal models, administration of this compound showed a significant reduction in markers of inflammation, suggesting therapeutic potential for conditions like osteoarthritis .

Q & A

[Basic] What enzymatic digestion protocols are recommended for analyzing chondroitin sulfate (CS) disaccharide composition, and how do they influence structural interpretation?

Answer:
Chondroitin lyases (e.g., chondroitinase ABC) are critical for digesting CS chains into unsaturated disaccharides, enabling composition analysis via techniques like SAX-HPLC. These enzymes cleave glycosidic bonds, generating ΔUA-containing disaccharides (e.g., ΔDi-4S, ΔDi-6S, ΔDi-0S), which are separated based on sulfation patterns . For example, USP protocols specify enzymatic digestion followed by HPLC validation, where the ratio of ΔDi-4S to ΔDi-6S must be ≥1.0 to confirm source-specific sulfation trends . However, this method does not resolve sequence heterogeneity, necessitating complementary techniques (e.g., mass spectrometry) for fine structural analysis .

[Advanced] How can researchers resolve contradictions in disaccharide sulfation patterns observed across different CS sources (e.g., bovine vs. avian)?

Answer:
Source-dependent sulfation variability (e.g., 34% ΔDi-4S in sturgeon-derived CS vs. 70% ΔDi-4S in bovine trachea CS) can lead to conflicting data . To mitigate this:

  • Cross-validate with orthogonal methods : Combine SAX-HPLC with NMR or MS to confirm sulfation ratios .
  • Standardize sourcing : Follow USP guidelines to label CS origin (bovine, porcine, avian) and pre-screen batches using monosaccharide analysis .
  • Statistical modeling : Use charge density calculations (e.g., −2.3 per disaccharide for CS vs. −1.02 for desulfated chondroitin) to predict functional impacts of sulfation discrepancies .

[Basic] What chromatographic techniques are validated for quantifying chondroitin disaccharide di-diSB trisodium salt in complex matrices?

Answer:

  • SAX-HPLC : Separates disaccharides by sulfation position using anion-exchange columns. For example, CS digestion products show ΔDi-4S (26.8%), ΔDi-6S (57.8%), and ΔDi-0S (1.3%) in bovine trachea samples .
  • HPLC with fluorescence detection : Enhances sensitivity for trace disaccharides (e.g., ΔDi-2S6S) using pre-column derivatization (e.g., dansylhydrazine) .
  • Validation criteria : USP requires linearity (R² > 0.99) across 0.5–1.5 mg/mL standards and recovery rates of 90–105% in titrimetric assays .

[Advanced] What advanced mass spectrometry (MS) approaches characterize chondroitin sulfate proteoglycans (CSPGs) beyond disaccharide analysis?

Answer:

  • Bottom-up proteomics : Digest CSPGs with chondroitinase ABC to release GAG chains, then analyze core proteins via LC-MS/MS .
  • Top-down glycomics : Use high-resolution MS (e.g., MALDI-TOF/ESI-MS) to profile intact GAG chains (20–200 disaccharide units) and identify rare sulfation motifs (e.g., ΔDi-2S4S6S) .
  • Charge state profiling : Compare theoretical vs. observed m/z values to infer sulfation density (e.g., −2.3 charge/disaccharide for CS vs. −1.02 for desulfated forms) .

[Basic] How does sulfation position (4- vs. 6-) affect the charge density of chondroitin disaccharides, and what methods measure this property?

Answer:

  • Charge impact : Each sulfate group contributes −1 charge. ΔDi-4S and ΔDi-6S confer −2 charge/disaccharide, while ΔDi-4S6S (di-diSB) confers −3. Desulfation reduces charge density by >50% .
  • Measurement methods :
    • SAX-HPLC : Elution order correlates with charge (ΔDi-0S < ΔDi-6S < ΔDi-4S < ΔDi-4S6S) .
    • Titrimetry : Cetylpyridinium chloride titration quantifies anionic charge via turbidimetric endpoint detection .

[Advanced] What strategies correlate chondroitin disaccharide composition with biological activity (e.g., growth factor binding) in vitro?

Answer:

  • Competitive binding assays : Compare CS variants (e.g., ΔDi-4S-rich vs. ΔDi-6S-rich) in SPR or ELISA to quantify affinity for growth factors (e.g., FGF-2) .
  • Charge depletion studies : Treat CS with chondroitinase ABC or chemical desulfation to assess charge-dependent interactions. For example, desulfated CS shows 2-fold reduced binding to cationic ligands .
  • Structural modeling : Map sulfation motifs (e.g., 4S clusters) to predicted binding domains using molecular docking software .

[Basic] How are nonspecific disaccharides (e.g., ΔDi-0S) controlled in CS preparations to ensure analytical accuracy?

Answer:

  • Enzymatic specificity : Use chondroitinase ABC (cleaves CS) and AC (cleaves hyaluronan) to exclude nonspecific digestion products .
  • USP limits : Nonspecific disaccharides (ΔDi-0S) must constitute ≤10% of total disaccharides in validated assays .
  • Fluorescence labeling : Tag ΔDi-0S with dansylhydrazine for enhanced detection at sub-μg levels .

[Advanced] How do researchers address batch-to-batch variability in CS disaccharide composition during preclinical studies?

Answer:

  • Source authentication : Use NMR or IR spectroscopy to fingerprint CS batches and match to reference standards .
  • Disaccharide spiking : Add synthetic ΔDi-4S6S (di-diSB) to normalize sulfation levels in deficient batches .
  • Multivariate analysis : Apply PCA to disaccharide composition data (e.g., %ΔDi-4S, %ΔDi-6S) to cluster batches by biological relevance .

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